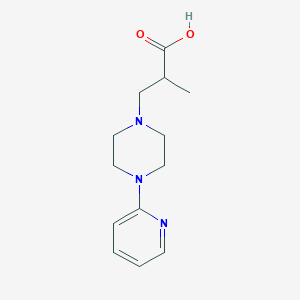

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing both piperazine and pyridine functional groups. The primary molecular framework consists of a propionic acid backbone with a methyl substituent at the alpha carbon position and a substituted piperazine group at the beta carbon position. The piperazine ring system is further substituted with a pyridin-2-yl group, creating a complex three-dimensional molecular architecture that influences both chemical reactivity and biological activity.

The structural representation reveals a linear carbon chain backbone derived from propionic acid, with the carboxylic acid functional group providing the primary acidic character of the molecule. The methyl group at the 2-position creates a chiral center, introducing stereochemical considerations into the molecular structure. The piperazine ring system, a six-membered saturated heterocycle containing two nitrogen atoms in opposite positions, serves as a crucial structural element that connects the propionic acid backbone to the pyridine aromatic system.

The pyridin-2-yl substituent on the piperazine nitrogen introduces aromatic character and additional nitrogen-containing functionality to the overall molecular structure. This arrangement creates multiple sites for potential hydrogen bonding, metal coordination, and π-π stacking interactions. The systematic name accurately reflects the hierarchical organization of functional groups, beginning with the propionic acid base structure and systematically describing each substituent according to IUPAC priority rules.

CAS Registry Number and Molecular Formula Validation

Chemical Abstracts Service registry number validation reveals important distinctions between different salt forms and hydration states of the target compound. The free acid form of this compound carries the CAS registry number 883544-42-1, with the corresponding molecular formula C₁₃H₁₉N₃O₂ and molecular weight of 249.31 grams per mole. This represents the neutral, unprotonated form of the compound without any counterions or crystallization solvents.

The dihydrochloride salt form, which represents the most commonly available commercial preparation, bears a distinct CAS registry number of 1185304-89-5. This salt form exhibits the molecular formula C₁₃H₂₁Cl₂N₃O₂ with a molecular weight of 322.2307 grams per mole, reflecting the addition of two hydrochloride molecules to the basic nitrogen atoms present in the piperazine and pyridine ring systems. The formation of the dihydrochloride salt significantly alters the physical and chemical properties of the compound, including solubility characteristics, stability profiles, and crystalline structure.

| Compound Form | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| Free Acid | 883544-42-1 | C₁₃H₁₉N₃O₂ | 249.31 | Neutral form, base compound |

| Dihydrochloride Salt | 1185304-89-5 | C₁₃H₂₁Cl₂N₃O₂ | 322.2307 | Protonated nitrogen atoms, enhanced solubility |

The molecular formula validation process confirms the presence of thirteen carbon atoms, forming the structural backbone and aromatic systems within the molecule. The nitrogen content reflects three distinct nitrogen atoms: two within the piperazine ring system and one within the pyridine aromatic ring. The oxygen content corresponds to the carboxylic acid functional group, providing the acidic character that defines the compound classification as a carboxylic acid derivative.

Synonym Cross-Referencing Across Chemical Databases

Comprehensive database cross-referencing reveals consistent nomenclature patterns across multiple chemical information systems, with minor variations in systematic naming conventions reflecting different organizational approaches to complex substituent descriptions. The primary name "this compound" appears consistently across major chemical databases, including PubChem, ChemSpider, and commercial supplier catalogs.

Alternative systematic names documented in chemical databases include variations in substituent position numbering and functional group prioritization. Some databases utilize the descriptor "2-Methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid" which employs alternative bracket placement to clarify the attachment point of the pyridine ring to the piperazine nitrogen. The term "propanoic acid" versus "propionic acid" represents accepted IUPAC alternatives for the three-carbon carboxylic acid backbone structure.

| Database Source | Primary Name | Alternative Names | Registry Information |

|---|---|---|---|

| A2B Chemical | This compound dihydrochloride | - | CAS: 1185304-89-5 |

| Ambeed | 2-Methyl-3-(4-(pyridin-2-yl)piperazin-1-yl)propionic acid | - | CAS: 883544-42-1 |

| CymitQuimica | This compound | - | CAS: 883544-42-1 |

Chemical database cross-referencing also reveals related structural analogs and derivatives that share common nomenclature elements. Compounds such as "3-(4-Pyridin-2-yl-piperazin-1-yl)-propylamine" with CAS number 55974-28-2 demonstrate structural similarity through shared piperazine-pyridine connectivity, while differing in the terminal functional group. These relationships facilitate systematic chemical classification and structure-activity relationship studies.

The consistency of nomenclature across diverse chemical information systems validates the established systematic naming conventions and supports reliable chemical identification across research and commercial applications. Minor variations in punctuation, spacing, and bracket usage do not affect the fundamental chemical identity but reflect database-specific formatting preferences and systematic name generation algorithms.

Properties

IUPAC Name |

2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJJZOOKLXHYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety through nucleophilic substitution reactions.

Introduction of the Propionic Acid Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

Core Backbone :

- Target Compound : Propionic acid backbone (3-carbon chain) with a 2-methyl substitution and a 4-pyridin-2-yl-piperazine group.

- Analog 1 (CAS 174525-87-2) : 3-(4-Benzylpiperazin-1-yl)propionic acid (C₁₄H₂₀N₂O₂) lacks the 2-methyl group and replaces the pyridinyl substituent with a benzyl group .

- Analog 2 (CAS 180576-05-0) : 2-[4-(Fmoc)piperazin-1-yl]acetic acid (C₂₁H₂₁N₃O₄) features a shorter acetic acid chain and a fluorenylmethoxycarbonyl (Fmoc) protective group on piperazine .

Substituent Effects: Pyridinyl vs. Methyl Substitution: The 2-methyl group in the target compound may sterically hinder rotational freedom, affecting conformational stability compared to unmethylated analogs.

Physicochemical Properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (dihydrochloride) | 1185304-89-5 | C₁₃H₁₈N₃O₂·2HCl | ~326.2 (free acid: 247.3) | Pyridin-2-yl, 2-methyl |

| 3-(4-Benzylpiperazin-1-yl)propionic acid | 174525-87-2 | C₁₄H₂₀N₂O₂ | 248.3 | Benzyl |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₁H₂₁N₃O₄ | 379.4 | Fmoc, acetic acid chain |

Research and Application Trends

- Pharmaceutical Potential: The target compound’s supplier emphasizes its use in medicinal chemistry, suggesting ongoing research into kinase inhibitors or GPCR modulators where piperazine scaffolds are common .

- Synthetic Accessibility : Analog 1 (benzyl-substituted) is referenced in synthetic route guides, indicating established protocols for high-yield production . In contrast, the target compound’s synthesis may require specialized steps to introduce the pyridinyl group and methyl substitution.

Biological Activity

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (CAS No. 883544-42-1) is an organic compound characterized by its unique structure, which includes a piperazine ring and a propionic acid moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2, with a molar mass of 249.31 g/mol. Its structural features include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyridine Moiety : A heterocyclic aromatic ring that enhances the compound's interaction with biological targets.

- Propionic Acid Group : Contributes to the compound's acidity and potential reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperazine and pyridine groups allows for specific binding interactions that can modulate receptor activity, leading to various physiological effects.

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant properties. For instance, studies have shown that piperazine derivatives can influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, indicating a possible role in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid | Lacks methyl group | Moderate receptor modulation |

| 2-(4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide | Contains benzothioamide | Exhibits anticancer properties |

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid, and how can intermediates be characterized?

Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyridine-piperazine derivatives. For example, piperazine rings can be functionalized with pyridinyl groups using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . Propionic acid side chains are typically introduced via alkylation or Michael addition reactions .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm regioselectivity (e.g., H and C NMR for piperazine ring protons and methyl/acid groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. How can researchers verify the structural integrity of the pyridin-2-yl-piperazine moiety?

Answer:

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the pyridine-piperazine group .

- Infrared Spectroscopy (IR) : Identify N-H stretching (3200–3400 cm) and aromatic C=C vibrations (1500–1600 cm) for the pyridine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the propionic acid moiety?

Answer:

- Condition Screening : Vary solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., KCO for deprotonation). Monitor progress via thin-layer chromatography (TLC) or in situ FTIR .

- Side-Chain Stabilization : Protect the carboxylic acid group as a methyl ester during synthesis to prevent side reactions, followed by hydrolysis .

Q. What pharmacological assays are suitable for evaluating receptor binding affinity?

Answer:

Q. How should researchers address contradictory data in biological activity studies?

Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell line passage number, buffer pH).

- Meta-Analysis : Compare results across studies using tools like Cochrane Review to identify confounding variables (e.g., impurity profiles affecting activity) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Answer:

Q. What experimental designs are robust for in vivo toxicity studies?

Answer:

Q. How can impurity profiles be analyzed during scale-up synthesis?

Answer:

- LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) using reverse-phase columns and tandem mass spectrometry .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolysis or oxidation byproducts .

Methodological Integration

Q. How can findings be integrated into existing pharmacological frameworks?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.